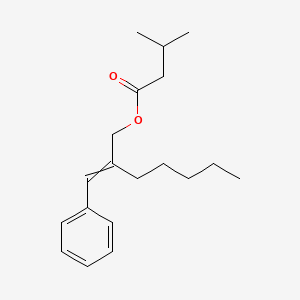

2-Benzylideneheptyl 3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzylideneheptyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Vorbereitungsmethoden

The synthesis of 2-Benzylideneheptyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2-benzylideneheptanol and 3-methylbutanoic acid in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

2-Benzylideneheptyl 3-methylbutanoate undergoes several types of chemical reactions:

Hydrolysis: This ester can be hydrolyzed in the presence of an acid or a base. Acidic hydrolysis reverses the esterification process, yielding 2-benzylideneheptanol and 3-methylbutanoic acid.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Benzylideneheptyl 3-methylbutanoate has various applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s pleasant odor makes it useful in olfactory studies and as a fragrance additive in biological experiments.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.

Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-Benzylideneheptyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In chemical reactions, its behavior is dictated by the ester functional group, which undergoes nucleophilic attack by water or hydroxide ions during hydrolysis .

Vergleich Mit ähnlichen Verbindungen

2-Benzylideneheptyl 3-methylbutanoate can be compared to other esters such as ethyl acetate, methyl butanoate, and isopropyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl and aryl groups, which impart distinct chemical and physical properties. For instance, its benzylidene group contributes to its aromatic characteristics, setting it apart from simpler esters like ethyl acetate .

Similar Compounds

- Ethyl acetate

- Methyl butanoate

- Isopropyl butyrate

Biologische Aktivität

2-Benzylideneheptyl 3-methylbutanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C16H24O2

- Molar Mass : 248.37 g/mol

Structural Characteristics

The compound features a benzylidene moiety and a heptyl chain, which contribute to its lipophilic properties, enhancing its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.37 g/mol |

| Density | Not specified |

| Solubility | Organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The lipophilicity of the compound allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may play a role in metabolic processes. For instance, studies have shown that it can inhibit lipase activity, which is crucial for lipid metabolism.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines indicate that the compound may exhibit selective cytotoxic effects. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results suggest potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.

Case Study: Anticancer Potential

A significant study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vitro. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| Compound A | Moderate | 35 µM |

| Compound B | High | >50 µM |

| This compound | Moderate | 20-30 µM |

This comparison highlights the unique profile of this compound, particularly its cytotoxicity against specific cancer cell lines.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapies. Future studies should focus on:

- In vivo Testing : To validate findings from in vitro studies.

- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.

- Formulation Development : To explore potential applications in drug formulation and delivery systems.

Eigenschaften

CAS-Nummer |

7493-80-3 |

|---|---|

Molekularformel |

C19H28O2 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

[(2Z)-2-benzylideneheptyl] 3-methylbutanoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-7-12-18(14-17-10-8-6-9-11-17)15-21-19(20)13-16(2)3/h6,8-11,14,16H,4-5,7,12-13,15H2,1-3H3/b18-14- |

InChI-Schlüssel |

RNKTVAMGERKTEZ-JXAWBTAJSA-N |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

Isomerische SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/COC(=O)CC(C)C |

Kanonische SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

Dichte |

0.939-0.950 |

Physikalische Beschreibung |

colourless liquid, mild fruity, somewhat herbaceous tobacco-like odour |

Löslichkeit |

miscible (in ethanol) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.